molecular formula C4H7ClF3NO B1428529 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride CAS No. 1268883-21-1

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

Cat. No. B1428529
CAS RN: 1268883-21-1
M. Wt: 177.55 g/mol
InChI Key: WBMPNWAJZXILJR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride is a chemical compound with the CAS Number: 1268883-21-1. It has a molecular weight of 177.55 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride is C4H7ClF3NO . The InChI code for the compound is 1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride is a solid compound . It has a molecular weight of 177.55 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Role in Pharmaceutical and Agrochemical Synthesis

3-(Trifluoromethyl)oxetan-3-amine hydrochloride plays a crucial role in pharmaceutical and agrochemical synthesis due to the trifluoromethyl group's ability to attract electron density within a molecular framework. This property has seen it used in the development of efficient and versatile methods for introducing the CF3 group into various organic molecules, which is pivotal for enhancing chemical and metabolic stability, lipophilicity, bioavailability, and protein binding affinity in drug candidates (Cho et al., 2010); (Chu & Qing, 2014).

Use in Synthesis of Functionalized Carbamates

It has been utilized in the synthesis of functionalized carbamates, which are significant in drug development. A method involving the coupling of (substituted) oxetanes, amines, and CO2 to afford a variety of functionalized carbamates has been reported. This process is catalyzed under mild conditions and is pivotal in the formal synthesis of pharmaceutically relevant carbamates (Guo et al., 2016).

Application in Polymer Synthesis

This chemical is also significant in polymer synthesis, where it has been used to prepare uncross- and cross-linked polyoxetanes. These polymers, which have a pendant hydrophilic primary amino group, are beneficial for various applications due to their structural properties (Motoi et al., 1993).

Contribution to Antibacterial Agents

Recent studies have explored its role in the design and synthesis of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. These compounds have been evaluated for their antibacterial activity, highlighting its potential in developing new antibacterial agents (Reddy & Prasad, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and wearing proper protective equipment .

properties

IUPAC Name

3-(trifluoromethyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMPNWAJZXILJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

Synthesis routes and methods

Procedure details

2-Methyl-N-(3-(trifluoromethyl)oxetan-3-yl)propane-2-sulfinamide (52 mg, 0.212 mmol) was dissolved in methanol (1 mL). The solution was cooled down at ice-water bath and added slowly 4 N HCl in dioxane (240 μL, 0.954 mmol). The mixture was warmed to room temperature, stirred for 5 h, then concentrated. The solid was washed with ether twice then dried in vacuo to give the title compound (27 mg).
Name
2-Methyl-N-(3-(trifluoromethyl)oxetan-3-yl)propane-2-sulfinamide
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

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